Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate
Overview
Description
“Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate” is a compound that contains the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been carried out in various studies . For instance, one study indicated that a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized .Molecular Structure Analysis
The molecular structure of “Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate” is characterized by the presence of a 1,2,4-triazole ring . This ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate” and similar compounds have been studied in various contexts . For example, one study indicated that some of the 1,2,4-triazole benzoic acid hybrids exhibited potent inhibitory activities against certain cancer cell lines .Scientific Research Applications
Synthesis and Structure
- Methyl 4-(4H-1,2,4-triazol-3-yl)benzoate is used in the synthesis of various chemical compounds. For example, triorganotin (4H-1,2,4-triazol-4-yl)benzoates, derived from 4-(4H-1,2,4-triazol-4-yl)benzoic acid, have shown good antifungal activities against several pathogens (Li et al., 2010).
Antimicrobial Applications
- Various 1,2,4-triazole derivatives synthesized from methyl benzoate have been evaluated for their antibacterial and antifungal activities, showing promising potential as antimicrobials (Sahoo et al., 2010).
Corrosion Inhibition
- Certain benzimidazole derivatives containing 1,2,4-triazole have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds displayed effective inhibition properties, adhering to the Langmuir adsorption isotherm (Yadav et al., 2013).
Synthesis of Triazole Esters
- The compound has been utilized in the preparation of triazole esters, which have varied biological applications due to their structural properties (Toumani, 2017).
Crystal Structure Analysis
- Studies on the crystal structure of certain triazole derivatives, including those synthesized from methyl 4-(4H-1,2,4-triazol-3-YL)benzoate, have been conducted to understand their molecular interactions and stability (Xu et al., 2006).
Synthesis of Novel Compounds
- The compound serves as a starting material for the synthesis of various novel chemical entities, which have been studied for their potential biological activities, such as antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
Grafting onto Polymers
- Triazole derivatives, including those synthesized from this compound, have been grafted onto polymers like polyvinyl chloride, leading to materials with potential biological activities (Kareem et al., 2021).
Future Directions
The future directions for research on “Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate” and similar compounds could involve the design and development of more selective and potent anticancer molecules . Additionally, further investigations on the 1,2,4-triazole scaffold could help harness its optimum antibacterial potential .
properties
IUPAC Name |
methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-7(3-5-8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBMQBJFBRVVTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277118 | |
Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4H-1,2,4-triazol-3-YL)benzoate | |
CAS RN |
1199215-91-2 | |
Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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